molecular formula C12H11N5 B1666361 9-Benzyladenine CAS No. 4261-14-7

9-Benzyladenine

Cat. No.: B1666361
CAS No.: 4261-14-7
M. Wt: 225.25 g/mol
InChI Key: MRHCSNNEUHXNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyladenine is a bioactive chemical.

Mechanism of Action

Target of Action

9-Benzyladenine is a synthetic cytokinin, a class of plant growth substances that promote cell division . The primary targets of this compound are the cells in plants. It stimulates protein biosynthesis, generally increasing cell division .

Mode of Action

This compound interacts with its targets by stimulating cell division . It acts as a synthetic cytokinin, a type of plant hormone that promotes cell division and influences various developmental processes, including the stimulation of shoot and bud growth .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cell division and growth. By acting as a cytokinin, this compound influences the regulation of the cell cycle and promotes the transition from the G1 phase to the S phase . This leads to an increase in cell division and, consequently, plant growth .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that this compound is extensively N1-oxidised by animal hepatic microsomes .

Result of Action

The result of this compound’s action is the promotion of plant growth and development. It sets blossoms and stimulates fruit richness by stimulating cell division . It also improves the quality of fruits and extends the post-harvest life of green vegetables .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to be slightly mobile in the environment .

Biochemical Analysis

Biochemical Properties

9-Benzyladenine interacts with various enzymes, proteins, and other biomolecules. It is known to be an inhibitor of respiratory kinase in plants . It also shows a stimulatory effect on antioxidative enzyme activity, as well as reduced glutathione and thiol group content .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it influences cell function by decreasing membrane phospholipid peroxidation and exhibiting protective properties against malondialdehyde production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is particularly toxic to the pancreatic, insulin-producing beta cells in mammals .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, in a study on the diurnal changes in DNA and Chlorophyll contents per chloroplast and chloroplast replication in primary leaves of bean plants, it was found that the application of this compound shifted the start of chloroplast replication by 6 hours compared to that in untreated controls .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to undergo extensive N1-oxidation in animal hepatic microsomes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied in kiwifruit cultured on solid and liquid media. It was found that there was a gradual decrease of this compound content from the basal to the apical segment .

Subcellular Localization

It is known that at least a part of cytokinin perception, which includes this compound, occurs in the endoplasmic reticulum .

Properties

IUPAC Name

9-benzylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHCSNNEUHXNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195371
Record name 9-Benzyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4261-14-7
Record name 9-(Phenylmethyl)-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4261-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Benzyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Benzyladenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Benzyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Adenine (1 mmol) in DMF was treated with sodium hydride (1.2 mmol) followed by benzyl bromide (1.2 mmol) at room temperature under nitrogen. The resulting mixture was warmed at 100° C. for 2 h. The cooled reaction mixture was evaporated to dryness. Extraction and chromatography afforded N9-benzyladenine.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyladenine
Reactant of Route 2
Reactant of Route 2
9-Benzyladenine
Reactant of Route 3
Reactant of Route 3
9-Benzyladenine
Reactant of Route 4
Reactant of Route 4
9-Benzyladenine
Reactant of Route 5
Reactant of Route 5
9-Benzyladenine
Reactant of Route 6
9-Benzyladenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.